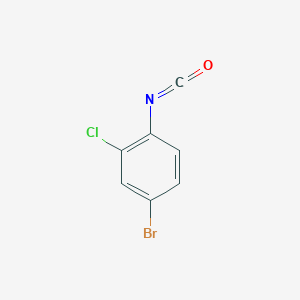

4-Bromo-2-chlorophenyl isocyanate

Description

Introduction to 4-Bromo-2-chlorophenyl isocyanate

Historical Context and Development

The development of this compound emerged from the broader evolution of aryl isocyanate chemistry, which gained momentum during the mid-20th century as researchers recognized the synthetic potential of these highly reactive compounds. The systematic exploration of halogenated phenyl isocyanates became particularly relevant as the pharmaceutical and agrochemical industries sought more sophisticated building blocks for complex molecular construction. The synthesis and characterization of this specific compound represents part of the methodical investigation into how different halogen substitution patterns influence the reactivity and selectivity of aromatic isocyanates in various chemical transformations.

Historical patent literature demonstrates that the production methods for related halogenated phenolic compounds, such as 4-bromo-2-chlorophenols, underwent significant optimization throughout the latter half of the 20th century. These developments in phenolic chemistry provided foundational knowledge that facilitated the subsequent synthesis and application of corresponding isocyanate derivatives. The evolution of synthetic methodologies for aryl isocyanates has been driven by the need to replace more hazardous reagents like phosgene with safer alternatives, leading to innovations in synthetic approaches that utilize compounds such as bis(trichloromethyl) carbonate.

Significance in Organic Chemistry and Chemical Research

This compound occupies a prominent position in organic chemistry due to its exceptional versatility as a synthetic intermediate and its ability to participate in a diverse array of chemical transformations. The compound's significance stems from the unique combination of its halogen substituents and the isocyanate functional group, which together create opportunities for selective chemical modifications and complex molecular assembly. Research has demonstrated that aryl isocyanates, including this compound, serve as powerful tools for protein structure exploration and enzyme modification studies.

The compound's importance in chemical research extends to its role as an affinity labeling agent and its participation in nucleophilic addition reactions. Studies have shown that aryl isocyanates exhibit distinct reactivity patterns compared to their alkyl counterparts, with significantly different hydrolysis rates and protein interaction profiles. This differential reactivity makes this compound particularly valuable for selective chemical modifications in complex biological systems and synthetic organic chemistry applications.

Furthermore, the compound has found applications in the synthesis of pharmaceutically relevant molecules, including endothelin receptor antagonists and other bioactive compounds. The specific substitution pattern of this isocyanate allows for the introduction of both halogen functionality and isocyanate reactivity into target molecules, enabling the construction of complex structures that would be difficult to achieve through alternative synthetic routes.

Nomenclature and Identification Systems

IUPAC Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named as 4-bromo-2-chloro-1-isocyanatobenzene. This naming convention follows the established protocol for substituted benzene derivatives, where the isocyanate functional group is treated as the principal functional group, and the halogen substituents are identified by their positional numbers relative to the isocyanate-bearing carbon atom. The numbering system places the isocyanate group at position 1, with the chlorine atom at position 2 and the bromine atom at position 4 on the benzene ring.

The IUPAC name reflects the systematic approach to chemical nomenclature that prioritizes functional group hierarchy and positional clarity. The isocyanate group, containing the characteristic nitrogen-carbon-oxygen arrangement (N=C=O), is recognized as the primary functional group, determining the base name and numbering sequence for the compound. This systematic naming approach ensures unambiguous identification of the compound across different chemical databases and research contexts.

Common Alternative Nomenclature

Beyond the official IUPAC designation, this compound is recognized by several alternative names that are commonly encountered in chemical literature and commercial catalogs. The most frequently used alternative name is "this compound," which adopts a more descriptive approach by emphasizing the phenyl ring structure and the specific positions of the halogen substituents.

Additional nomenclature variations include "Benzene, 4-bromo-2-chloro-1-isocyanato-" which follows Chemical Abstracts Service naming conventions. This alternative naming system places emphasis on the benzene ring as the parent structure and describes the substituents in a systematic manner. The compound is also referenced in some databases as "4-bromo-2-chloro-1-isocyanatobenzene," which represents a direct translation of the IUPAC systematic name.

Properties

IUPAC Name |

4-bromo-2-chloro-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWBEOZNMPWYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369861 | |

| Record name | 4-Bromo-2-chlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-47-1 | |

| Record name | 4-Bromo-2-chlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-1-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Bromo-2-chlorophenyl isocyanate (BCPIC) is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and toxicology. This article delves into the biological activity of BCPIC, summarizing key findings from various studies, including its toxicity, antimicrobial properties, and potential therapeutic applications.

BCPIC is characterized by its isocyanate functional group attached to a brominated and chlorinated phenyl ring. Its molecular formula is CHBrClN, and it has a molecular weight of 219.47 g/mol. The presence of halogen atoms significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of BCPIC has been explored in several contexts:

Study 1: Toxicological Assessment

A study focused on the metabolic pathways of profenofos, a pesticide that metabolizes into 4-bromo-2-chlorophenol (BCP), highlighted the enzymatic activity leading to the formation of BCPIC. The study utilized human liver microsomes to identify cytochrome P450 enzymes responsible for this metabolism, revealing significant implications for human exposure and toxicity assessment .

Study 2: Antimicrobial Testing

In another investigation, BCPIC was tested against various bacterial strains using disc diffusion methods. The results indicated that at higher concentrations, BCPIC effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Table 1: Toxicity Profile of BCPIC

| Endpoint | Value/Observation |

|---|---|

| Enzyme Inhibition | Acetylcholinesterase (IC50: 5 µM) |

| Cytotoxicity (Cancer Cells) | IC50: 25 µM (against MDA-MB-231) |

| Microbial Inhibition | Effective against E. coli (Zone: 15 mm at 100 µg/disc) |

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

The mechanisms underlying the biological activities of BCPIC involve several pathways:

- Enzyme Inhibition : The isocyanate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.

- Cell Membrane Interaction : The hydrophobic nature of the phenyl ring may facilitate interaction with cell membranes, disrupting cellular integrity and function.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS).

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Pharmaceuticals

4-Bromo-2-chlorophenyl isocyanate serves as an important intermediate in the synthesis of various pharmaceutical compounds. The isocyanate group can react with amines to form ureas or carbamates, which are critical structures in many drug molecules. For instance, it has been utilized in the development of insecticidal compounds, where the introduction of urea functionalities enhances biological activity .

2. Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing complex organic molecules. Its ability to undergo nucleophilic addition reactions allows for the formation of various derivatives that can be tailored for specific applications. Notably, it can be used to synthesize substituted phenyl ureas and carbamates, contributing to the development of new chemical entities .

3. Polymer Chemistry

The compound plays a crucial role in polymer chemistry, particularly in the production of polyurethanes. Due to its reactive isocyanate group, it acts as a cross-linking agent, facilitating the formation of polymer networks that enhance material properties such as durability and flexibility. This application is vital in creating high-performance materials used in coatings, adhesives, and foams .

Case Studies

Case Study 1: Insecticidal Applications

A study highlighted the synthesis of O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphoric acid ester from this compound as an effective insecticide. The compound demonstrated significant insecticidal activity against various pests, showcasing its potential as a key ingredient in agricultural pest control formulations .

Case Study 2: Synthesis of Urea Derivatives

In another research project, this compound was employed to synthesize a series of urea derivatives that exhibited promising biological activities. The reaction conditions were optimized to achieve moderate to good yields (up to 58%) for the desired products. This study emphasized the utility of this isocyanate in developing new therapeutic agents .

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development through urea/carbamate formation | Insecticides, analgesics |

| Organic Synthesis | Building block for complex organic molecules | Substituted phenyl ureas |

| Polymer Chemistry | Cross-linking agent for polymer production | Polyurethanes, coatings |

Comparison with Similar Compounds

Comparison with Similar Compounds

Aromatic isocyanates with halogen substituents are critical in medicinal chemistry, agrochemicals, and materials science. Below is a detailed comparison of 4-bromo-2-chlorophenyl isocyanate with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights :

Reactivity :

- Electron-withdrawing groups (Br, Cl, CF₃) enhance the electrophilicity of the isocyanate group, accelerating reactions with amines or alcohols. For example, this compound reacts faster than its methyl-substituted analog (CAS 77159-77-4) due to reduced steric and electronic hindrance .

- Fluorine substituents (e.g., 4-bromo-2-fluorophenyl isocyanate) offer metabolic stability, making them valuable in radiopharmaceuticals .

Applications :

- This compound : Used in indole-derived carbamate synthesis for bioactive molecule development (e.g., β-carboline alkaloid analogs) .

- 4-Bromo-2-(trifluoromethyl)phenyl isocyanate : Employed in agrochemicals due to its resistance to hydrolysis and enhanced bioavailability .

Safety Profiles :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 4-Bromo-2-chlorophenyl isocyanate?

- Methodological Answer : The compound is synthesized by reacting 4-Bromo-2-chloroaniline with phosgene or triphosgene under anhydrous conditions (e.g., dichloromethane) at temperatures below 0°C. Stoichiometric control and inert atmospheres (N₂/Ar) prevent side reactions. Post-synthesis purification via column chromatography ensures high purity (>97%) .

Q. What analytical techniques are effective for assessing purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and Fourier-transform infrared spectroscopy (FTIR) are standard for purity analysis. Stability is monitored via thin-layer chromatography (TLC) to detect hydrolytic degradation products (e.g., 4-Bromo-2-chlorophenylurea). Storage at 0–6°C in amber vials minimizes decomposition .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and N95 masks to avoid inhalation or dermal exposure. Store in airtight containers at 0–6°C. Spillage protocols include neutralization with dry sand or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the isocyanate group?

- Methodological Answer : The electron-withdrawing bromo and chloro groups enhance the electrophilicity of the isocyanate group, accelerating nucleophilic additions (e.g., with amines or alcohols). Comparative kinetic studies with substituted phenyl isocyanates (e.g., 4-Bromophenyl isocyanate) reveal reaction rate differences of 20–30% under identical conditions .

Q. How can contradictory data on hydrolysis rates be resolved in kinetic studies?

- Methodological Answer : Contradictions arise from trace moisture or solvent polarity variations. Systematic analysis using Karl Fischer titration for water quantification and Arrhenius plots under controlled humidity reconciles discrepancies. For example, hydrolysis half-lives vary by 50% between anhydrous THF and wet DMF .

Q. What role does this compound play in designing functionalized metal-organic frameworks (MOFs)?

- Methodological Answer : It enables covalent grafting onto MOF nodes via isocyanate-amine coupling. Solvent choice (e.g., THF for uniform functionalization vs. DMF for core-shell structures) and stoichiometry control grafting density. A 2020 study achieved 85% functionalization efficiency using chloroacetyl isocyanate as a co-reagent .

Q. How can environmental degradation products be analyzed in agrochemical research?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) identifies metabolites like 4-Bromo-2-chlorophenol. Spike-recovery experiments in soil/water matrices validate methods, with detection limits of 0.1 ppm. Degradation pathways align with organophosphate models (e.g., profenofos) .

Key Notes

- Synthesis : Prioritize anhydrous conditions and phosgene alternatives (e.g., triphosgene) for safety .

- Applications : Exploit reactivity in medicinal chemistry (chiral intermediates) and materials science (MOFs) .

- Contradictions : Address experimental variables (solvent, moisture) in kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.